

# BVT.13: A Technical Guide to a Novel PPARy Modulator

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BVT.13** is a synthetic, small-molecule partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of compounds, **BVT.13** exhibits a unique binding mode to PPARy, distinct from full agonists like thiazolidinediones (TZDs). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological effects of **BVT.13**, based on available preclinical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

### **Chemical Structure and Properties**

**BVT.13**, with the IUPAC name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid hydrate, is characterized by its distinct chemical scaffold. Its structure and key physicochemical properties are summarized below.



Property	Value	Source
Molecular Formula	C18H13Cl2N3O5	PubChem CID: 71311871
Molecular Weight	422.2 g/mol	PubChem CID: 71311871
IUPAC Name	2-[(2,4- dichlorobenzoyl)amino]-5- pyrimidin-2-yloxybenzoic acid;hydrate	PubChem CID: 71311871
CAS Number	717187-03-2	PubChem CID: 71311871
Appearance	White to off-white solid	Inferred from typical properties of similar compounds
Solubility	Soluble in DMSO and other organic solvents	Inferred from experimental use

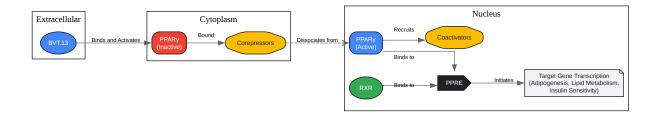
### **Mechanism of Action: Partial Agonism of PPARy**

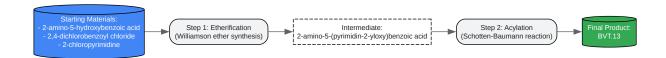
**BVT.13** functions as a selective partial agonist of PPARy. The canonical PPARy signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARy then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These target genes are centrally involved in adipogenesis, lipid metabolism, and insulin signaling.

Unlike full agonists, **BVT.13** induces a submaximal transcriptional response. X-ray crystallography studies of related 2-BABA compounds have shown that they bind to the PPARy ligand-binding domain (LBD) in a manner that does not involve the same interactions with helix 12 that are characteristic of full agonists. This alternative binding mode is thought to be responsible for the partial agonist activity.

Below is a diagram illustrating the PPARy signaling pathway and the role of **BVT.13**.







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